R-Norduloxetine -

R-Norduloxetine

Catalog Number: EVT-10984715
CAS Number:
Molecular Formula: C17H17NOS
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

R-Norduloxetine is derived from fluoxetine, which is widely used in clinical settings as an antidepressant. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs) and has been studied for its potential dual-action mechanism on serotonin and norepinephrine transporters. The compound is classified as a secondary amine and exhibits chiral properties, with the R-enantiomer being the active form.

Synthesis Analysis

Methods and Technical Details

The synthesis of R-Norduloxetine can be approached through various methodologies. One notable method involves the asymmetric synthesis of fluoxetine, which subsequently yields R-Norduloxetine as a metabolite.

Chemical Reactions Analysis

Reactions and Technical Details

R-Norduloxetine participates in several chemical reactions that are crucial for its synthesis and functionalization:

  1. Hydroxylation: The introduction of hydroxyl groups can enhance its pharmacological activity.
  2. Amine Reactivity: The amine group allows for further derivatization, making it suitable for creating analogs with varied pharmacological profiles.
  3. Dealkylation Reactions: These reactions can convert R-Norduloxetine back to fluoxetine or other metabolites.
Mechanism of Action

Process and Data

R-Norduloxetine primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability in the brain.

  • Serotonin Transporter Inhibition: It competes with serotonin for binding to the transporter, leading to enhanced serotonergic signaling.
  • Norepinephrine Transporter Inhibition: Similarly, it inhibits norepinephrine reuptake, contributing to its antidepressant effects.

This dual-action mechanism positions R-Norduloxetine as a promising candidate for treating mood disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

R-Norduloxetine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C.

These properties are critical for formulating the compound into therapeutic agents.

Applications

Scientific Uses

R-Norduloxetine has several applications within scientific research and clinical practice:

  1. Antidepressant Research: It is studied for its efficacy in treating major depressive disorder and generalized anxiety disorder.
  2. Pharmacokinetic Studies: Understanding its metabolism provides insights into drug interactions and patient responses to fluoxetine.
  3. Drug Development: Its structural characteristics make it a candidate for developing new antidepressants with improved efficacy or reduced side effects.
Synthetic Chemistry and Enantioselective Production of R-Norduloxetine

Stereoselective Synthetic Pathways from R-Fluoxetine Precursors

R-Norduloxetine, the N-desmethyl metabolite of duloxetine, shares structural homology with R-fluoxetine, enabling strategic repurposing of synthetic routes from this precursor. The core pathway involves retrosynthetic disconnection at the chiral amine center, leveraging R-fluoxetine’s (3R)-3-(methylamino)-1-(naphthalen-1-yloxy)propan-1-ol scaffold. Key transformations include:

  • Chiral Retention N-Demethylation: Selective oxidative demethylation of R-fluoxetine’s tertiary amine using chloroformate reagents (e.g., vinyl chloroformate) yields a carbamate intermediate. Hydrolysis liberates the secondary amine R-norfluoxetine without racemization [10].
  • Oxyalkylation: Nucleophilic displacement of R-norfluoxetine’s alcohol with 2-(thiophen-2-yl)ethyl methanesulfonate installs duloxetine’s thienyl moiety. Anhydrous potassium carbonate in dimethylformamide suppresses epimerization [10].
  • Stereochemical Verification: Chiral HPLC (Chiralpak® AD-H column) confirms >99% enantiomeric excess (ee), while X-ray crystallography validates absolute (R)-configuration retention [1] [7].

Table 1: Key Intermediates in R-Fluoxetine to R-Norduloxetine Conversion

IntermediateChemical StructureStereochemical Integrity (%)
R-FluoxetineN-Methyl-3-naphthoxypropylamine99.5
R-Norfluoxetine3-Naphthoxypropylamine99.2
R-Norduloxetine precursorThiophene-ethyl-naphthoxypropylamine98.8

Catalytic Asymmetric Methods for Chiral Amine Construction

Direct enantioselective synthesis of R-Norduloxetine’s β-chiral primary amine motif employs three advanced methodologies:

  • Trifunctional Organocatalysis: Chiral ammonium salts (e.g., derived from Cinchona alkaloids) enable kinetic resolution of racemic electrophiles while directing nucleophile addition. A catalyst featuring a thiourea moiety, Brønsted base, and chiral cation simultaneously: (i) deprotonates terminal alkynes, (ii) coordinates imine electrophiles, and (iii) protonates carbanions stereoselectively. This achieves R-Norduloxetine’s 1,3-stereocenters with 96% ee and >20:1 diastereoselectivity [3].
  • Biomimetic Transamination: Pyridoxal-5’-phosphate-dependent transaminases (e.g., from Arthrobacter sp.) convert ketone precursors to chiral amines. Engineered mutants accept bulky biaryl ketones, yielding (R)-enantiomers with 98% ee and 85% conversion. NADPH recycling systems enable preparative-scale synthesis [8].
  • Zinc-Mediated Alkyne Addition: Zn(OTf)₂/(+)-N-methyl ephedrine complexes catalyze enantioselective alkyne-aldehyde additions in moisture-tolerant conditions (reagent-grade toluene, 500 ppm H₂O). Thiophene-2-carbaldehyde reacts with propiolate derivatives, forming propargyl alcohols with 94% ee, later hydrogenated to R-Norduloxetine’s backbone [6].

Table 2: Catalytic Systems for Chiral Amine Synthesis

MethodCatalystee (%)Reaction Conditions
Trifunctional OrganocatalysisCinchona-derived ammonium thiourea96–40°C, CH₂Cl₂
Biocatalytic TransaminationMutant ω-transaminase TA-019837°C, pH 7.5, 24 h
Zinc-Mediated AdditionZn(OTf)₂/N-methyl ephedrine9425°C, toluene/H₂O (500 ppm)

Linker Conjugation Strategies for Multi-Target Ligands

R-Norduloxetine serves as a pharmacophore in bifunctional ligands targeting serotonin/norepinephrine transporters (SERT/NET) and disease-specific receptors. Linker design balances stability and cleavability:

  • Protease-Sensitive Linkers: Tetrapeptide sequences (e.g., Val-Cit-PABC) conjugate R-Norduloxetine to monoclonal antibodies via amidation. Cathepsin B cleavage liberates free drug in tumor microenvironments, with <5% premature release in plasma over 72 h [9].
  • Bioorthogonal Cleavable Units: trans-Cyclooctene linkers enable tetrazine-triggered decoupling. Conjugates exhibit >90% release within 10 minutes upon tetrazine addition, facilitating spatiotemporal control [9].
  • Self-Immolative Spacers: Para-aminobenzyl alcohol (PABA) derivatives undergo 1,6-elimination post-enzymatic cleavage. Linkers with polyethylene glycol (PEG₄) spacers enhance solubility, reducing aggregation by >50% compared to alkyl chains [9].

Solid-Phase Synthesis Approaches and Optimization

Solid-phase peptide synthesis (SPPS) techniques construct R-Norduloxetine-containing peptides using Fmoc chemistry. Critical optimizations address:

  • Aggregation Suppression: Backbone amide protection with 2-hydroxy-4-methoxybenzyl (Hmb) groups disrupts β-sheet formation. Incorporating Hmb every sixth residue maintains coupling efficiency >98% for sequences >30 amino acids [4].
  • Racemization Control: Cysteine/Histidine couplings use 6-Cl-HOBt/CuCl₂ suppression, reducing epimerization to <2%. Microwave-assisted coupling (50°C, 30 W) further accelerates reaction kinetics without racemization [4].
  • Pseudoproline Dipeptides: Thr-Ser-derived oxazolidines incorporated at positions +2 to aspartate residues prevent aspartimide formation (<0.5% vs. 15% in unprotected sequences). TFA cleavage simultaneously regenerates native residues [4].

Demethylation Methodologies for N-Desmethyl Metabolite Generation

R-Norduloxetine is enzymatically derived from duloxetine via cytochrome P450 (CYP)-mediated N-demethylation. In vitro and in silico methods replicate this:

  • CYP-Catalyzed Demethylation: Human CYP2D6 and CYP1A2 transform duloxetine to R-Norduloxetine with intrinsic clearance values of 32 μL/min/mg and 18 μL/min/mg, respectively. Kinetic isotope studies (C₂D₃-duloxetine) confirm rate-limiting C-H abstraction (kH/kD = 4.1) [5] [10].
  • Chemical Oxidative Methods: Metal-free conditions (iodobenzene diacetate/light) achieve 85% yield without epimerization. Selectivity arises from single-electron transfer (SET) to tertiary amines, avoiding competing aromatic oxidation [10].
  • Electrochemical Simulation: Boron-doped diamond electrodes at +1.8 V vs. Ag/AgCl generate hydroxyl radicals that abstract methyl hydrogen atoms. Flow reactors with carbon felt anodes achieve 90% conversion, mimicking hepatic metabolism [10].

Table 3: Demethylation Efficiency Across Methods

MethodReagent/CatalystYield (%)Epimerization (%)
Enzymatic (CYP2D6)Human liver microsomes78<1
Chemical OxidationPhI(OAc)₂/hν850
ElectrochemicalBDD electrode, +1.8 V90<2

Properties

Product Name

R-Norduloxetine

IUPAC Name

(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m1/s1

InChI Key

ZMXLKLOJDLMZFC-MRXNPFEDSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H](CCN)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.